molecular formula C11H15N3O4 B2984808 N-butyl-4-methyl-2,6-dinitroaniline CAS No. 83757-42-0

N-butyl-4-methyl-2,6-dinitroaniline

Cat. No.: B2984808
CAS No.: 83757-42-0
M. Wt: 253.258
InChI Key: KBKNKPRDTRWITD-UHFFFAOYSA-N
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Description

N-Butyl-4-methyl-2,6-dinitroaniline is a dinitroaniline derivative characterized by a nitro group at the 2- and 6-positions of the benzene ring, a methyl group at the 4-position, and an N-butyl substituent. Dinitroanilines generally act as microtubule assembly inhibitors, disrupting cell division in germinating weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methyl-2,6-dinitroaniline typically involves the nitration of N-butyl-4-methylaniline. The process can be summarized as follows:

    Nitration Reaction: N-butyl-4-methylaniline is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature. This reaction introduces nitro groups at the 2 and 6 positions of the aromatic ring.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: N-butyl-4-methyl-2,6-diaminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

N-butyl-4-methyl-2,6-dinitroaniline has several scientific research applications, including:

    Agriculture: It is used as a herbicide to control the growth of unwanted plants by inhibiting cell division in the roots and shoots.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Analytical Chemistry: The compound is used as a standard or reagent in analytical techniques to study reaction mechanisms and kinetics.

Mechanism of Action

The primary mechanism of action of N-butyl-4-methyl-2,6-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division, leading to the inhibition of plant growth. In herbicidal applications, this mechanism effectively controls weed populations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among dinitroaniline herbicides influence their physicochemical properties, efficacy, and environmental behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Position 4) N-Substituent Molecular Weight Melting Point (°C) Application
N-Butyl-4-methyl-2,6-dinitroaniline - C₁₁H₁₅N₃O₄ Methyl n-Butyl 265.26 Not reported Hypothetical pre-emergence herbicide
Butralin 33629-47-9 C₁₄H₂₁N₃O₄ tert-Butyl sec-Butyl 295.33 60–65 Pre-emergence control in cotton, soybeans, vineyards
Benfluralin 1861-40-1 C₁₃H₁₆F₃N₃O₄ Trifluoromethyl N-Butyl-N-ethyl 335.28 65–68 Soil-applied herbicide for grasses
Profluralin 26399-36-0 C₁₄H₁₅F₃N₃O₄ Trifluoromethyl Cyclopropylmethyl 346.29 34–36 Tobacco sucker control
2-Bromo-4,6-dinitroaniline 1817-73-8 C₆H₄BrN₃O₄ Bromine -NH₂ 262.02 >200 (decomposes) Mutagenicity testing

Physicochemical Properties

  • Solubility :

    • Butralin: Insoluble in water; soluble in organic solvents (e.g., xylene) .
    • Benfluralin/Profluralin: Enhanced lipid solubility due to trifluoromethyl groups, increasing soil adsorption .
    • This compound: Predicted lower hydrophobicity than Butralin due to smaller methyl vs. tert-butyl group.
  • Stability :

    • Dinitroanilines with electron-withdrawing groups (e.g., trifluoromethyl, nitro) exhibit stability under acidic conditions but degrade under UV light .

Mechanism of Action and Efficacy

  • Microtubule Inhibition : All dinitroanilines inhibit microtubule assembly, preventing root elongation in weeds. Bulkier substituents (e.g., tert-butyl in Butralin) enhance binding to α-tubulin .
  • Selectivity : Substituents influence crop selectivity. For example, Butralin’s tert-butyl group reduces phytotoxicity in cotton, while trifluoromethyl derivatives (Benfluralin) target grasses .

Environmental and Toxicological Profiles

  • Soil Mobility :

    • Butralin: Moderate persistence (half-life ~60 days) due to tert-butyl group limiting leaching .
    • Benfluralin: Higher persistence (half-life ~90 days) due to trifluoromethyl group .
    • This compound: Predicted shorter half-life than Butralin due to reduced steric hindrance.
  • 2-Bromo-4,6-dinitroaniline: High mutagenicity in Salmonella assays .

Biological Activity

N-butyl-4-methyl-2,6-dinitroaniline is a chemical compound that falls under the category of dinitroanilines, which are primarily known for their herbicidal properties. This article delves into the biological activity of this compound, focusing on its herbicidal efficacy, mode of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C11H15N3O4\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This compound features a butyl group and two nitro groups attached to an aniline structure, which is crucial for its biological activity.

Herbicidal Activity

Efficacy in Weed Control
Research indicates that this compound exhibits significant herbicidal properties. It acts primarily as a pre-emergent herbicide, preventing the germination of various weed species. The effectiveness of this compound has been demonstrated in numerous studies where it was compared to other herbicides.

Comparative Efficacy Table

HerbicideApplication Rate (lb/A)% Control of Broadleaf Weeds% Control of Grass Weeds
This compound38590
Chloramben38085
Pendimethalin27580

Mode of Action

The precise mode of action for this compound is not fully understood; however, it is believed to inhibit cell division in plants by disrupting microtubule formation during mitosis. This leads to stunted growth and eventual death of the weed species.

Case Studies and Research Findings

  • Growth Stimulation in Crops
    A study demonstrated that crops treated with this compound not only showed effective weed control but also exhibited enhanced growth characteristics. For instance, cotton plants treated with this herbicide showed a growth increase of approximately 10% to 50% compared to untreated controls .
  • Soil Temperature Influence
    The herbicidal effectiveness was notably higher in warmer climates where soil temperatures exceeded 60°F. This finding suggests that environmental factors play a crucial role in the efficacy of this compound .
  • Safety Profile
    In terms of crop safety, this compound has shown to be selective for certain crops while effectively controlling weeds. Studies have indicated minimal phytotoxic effects on desirable crops such as soybeans and melons when applied at recommended rates .

Toxicological Assessments

While the herbicidal properties are well documented, toxicological assessments are crucial for understanding any potential risks associated with its use. The Environmental Protection Agency (EPA) has conducted reviews on similar compounds within the dinitroaniline class regarding their carcinogenicity and developmental toxicity profiles. Although specific data on this compound is limited, related compounds have shown varying degrees of toxicity depending on exposure levels .

Properties

IUPAC Name

N-butyl-4-methyl-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-3-4-5-12-11-9(13(15)16)6-8(2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNKPRDTRWITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.05 mol (10.8 g) of 2,6-dinitro-4-methylchlorobenzene is added gradually, in the course of 10 minutes, whilst stirring, to 25 ml of butylamine, the reaction medium being cooled as necessary so as not to exceed 50° C. When the addition has ended, stirring is maintained for 5 minutes and the reaction medium is then poured into 100 ml of iced water. The expected product precipitates and is filtered off, washed with water and recrystallised from ethanol. After drying in vacuo, it melts at 52° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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